molecular formula C16H24N4O3 B6672326 N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide

Cat. No.: B6672326
M. Wt: 320.39 g/mol
InChI Key: MHMWLOOHSYQEAM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that features a cyclopropyl group, a pyrimidine ring, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-2-23-14-9-13(17-10-18-14)20-7-5-11(6-8-20)15(21)16(22)19-12-3-4-12/h9-12,15,21H,2-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMWLOOHSYQEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the cyclopropyl group and the hydroxyacetamide moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Formation of the Hydroxyacetamide Moiety: This can be achieved through acylation reactions involving hydroxyacetamide precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyrimidine and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide
  • N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-aminoacetamide

Uniqueness

N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, pyrimidine ring, and hydroxyacetamide moiety makes it a versatile compound for various applications in research and industry.

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